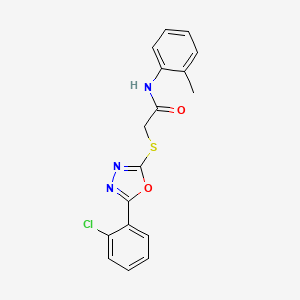

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

CAS No.:

Cat. No.: VC15806257

Molecular Formula: C17H14ClN3O2S

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClN3O2S |

|---|---|

| Molecular Weight | 359.8 g/mol |

| IUPAC Name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C17H14ClN3O2S/c1-11-6-2-5-9-14(11)19-15(22)10-24-17-21-20-16(23-17)12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,19,22) |

| Standard InChI Key | KJTBQRFIHKICQG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |

Introduction

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure incorporates a variety of functional groups, making it of interest in medicinal chemistry.

Synthesis

The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, leveraging established organic reactions such as thioether formation and amidation. The process often requires specific conditions, including controlled temperature and solvent choice, to optimize yields. Catalysts or techniques like ultrasonic irradiation may be used to enhance reaction rates and yields.

Mechanism of Action and Biological Activities

Molecular docking studies suggest that compounds like 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide have significant binding affinity to various biological targets, indicating potential therapeutic applications. The compound's mechanism of action likely involves interactions with enzymes or receptors, which can be elucidated through in vitro binding assays and molecular docking studies.

Research Findings and Future Directions

Research on oxadiazole derivatives, including 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide, continues to focus on optimizing these compounds for enhanced efficacy and reduced toxicity profiles. Further studies are needed to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Analytical Techniques

The structure and properties of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide can be analyzed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR). These methods provide insights into functional group identification and molecular conformation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume